(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid CAS number
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid CAS number
An In-Depth Technical Guide to (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (CAS: 1084334-86-0) for Advanced Drug Discovery
Authored by a Senior Application Scientist
Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is a sophisticated synthetic intermediate that stands at the confluence of several critical pharmacophoric and synthetic motifs. Its structure, which integrates a triarylamine core with a versatile boronic acid functional group, makes it an exceptionally valuable building block for researchers in drug discovery and development. The triarylamine scaffold is a well-established structure in medicinal chemistry, often associated with potent biological activity, while the biphenyl group can enhance binding affinity and modulate pharmacokinetic properties.
The true synthetic power of this molecule, however, lies in its boronic acid moiety. This functional group is the cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a premier method for constructing carbon-carbon bonds with high efficiency and functional group tolerance.[1] This guide provides an in-depth examination of the properties, synthesis, and critical applications of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, with a focus on leveraging its unique characteristics for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and properties for (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1084334-86-0 | [2][3][4] |
| Molecular Formula | C₂₄H₂₀BNO₂ | [2][3] |
| Molecular Weight | 365.23 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Strategic Synthesis and Plausible Pathways
While a specific, detailed synthesis for this exact molecule is proprietary to chemical suppliers, a logical and efficient synthetic strategy can be reverse-engineered from established organometallic methodologies. A common approach involves the formation of the key C-N and C-B bonds. A plausible workflow would involve the palladium-catalyzed Buchwald-Hartwig amination to construct the central triarylamine core, followed by a borylation reaction.
Caption : Plausible synthetic workflow for the target boronic acid.
This two-stage approach offers high modularity, allowing for the synthesis of various analogs by simply changing the starting materials. The choice of palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos, XPhos) is critical for achieving high yields and minimizing side reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid in drug development is its role as a coupling partner in the Suzuki-Miyaura reaction.[5] This reaction is a robust tool for creating biaryl structures, which are prevalent in many marketed drugs.[6]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.[1][7]
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Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl halide or triflate), forming a Pd(II) complex.
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Transmetalation : The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group (the triarylamine moiety) to the Pd(II) center, displacing the halide. This is often the rate-determining step.[8]
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Reductive Elimination : The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the final C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[1]
Caption : The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: A Self-Validating System
This protocol provides a robust starting point for coupling (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid with a generic aryl bromide.
Materials:
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(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid (1.0 eq)
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Aryl Bromide (1.1 eq)
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Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
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SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
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Potassium Phosphate (K₃PO₄, 3.0 eq), finely ground
-
Anhydrous Toluene/Water mixture (e.g., 10:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation : To a dry Schlenk flask under an inert atmosphere, add the (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid, the aryl bromide, and the finely ground K₃PO₄.
-
Expert Insight: Using a finely ground base increases its surface area, which is crucial for activating the boronic acid and accelerating the transmetalation step.
-
-
Catalyst Pre-formation (Optional but Recommended) : In a separate small vial, dissolve the Pd(OAc)₂ and SPhos ligand in a small amount of the reaction solvent. Stir for 5-10 minutes. This allows the active catalyst complex to form before being introduced to the reactants.
-
Reaction Assembly : Add the solvent to the Schlenk flask containing the solids. Then, add the pre-formed catalyst solution via syringe.
-
Inerting : Seal the flask and purge with an inert gas for 5-10 minutes to remove any residual oxygen, which can deactivate the palladium catalyst.
-
Heating and Monitoring : Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Self-Validation: The disappearance of the starting materials and the appearance of a new, more nonpolar spot (on normal phase TLC) or a new peak with the expected mass (in LC-MS) validates reaction progress.
-
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : The crude product is typically purified by column chromatography on silica gel to yield the pure biaryl product.
Broader Applications and Future Directions
Beyond Suzuki coupling, the unique properties of arylboronic acids open doors to other advanced applications in drug development:
-
Enzyme Inhibition : Boronic acids are known to act as reversible covalent inhibitors of serine proteases, with the drug Bortezomib being a prime example in cancer therapy.[9][10] The title compound could be explored as a scaffold for developing novel protease inhibitors.
-
Biosensing and Diagnostics : Phenylboronic acids can form reversible covalent bonds with diols, such as those found in sugars.[11] This property is exploited in glucose sensing technologies and could be adapted for diagnostic tools or targeted drug delivery systems that respond to specific saccharides on cell surfaces.[12]
Safety and Handling
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid should be handled in accordance with standard laboratory safety procedures.
-
Hazard Statements : May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Precautionary Measures : Avoid breathing dust/fume/gas/mist/vapors/spray (P261). In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[3]
-
Handling : Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid is more than just a chemical intermediate; it is a strategic tool for molecular architects in the pharmaceutical sciences. Its utility in the robust and versatile Suzuki-Miyaura coupling reaction provides a reliable pathway to complex molecular targets. By understanding its underlying chemical principles and applying rigorous experimental protocols, researchers can effectively harness the power of this compound to accelerate the discovery and development of next-generation therapeutics.
References
-
CymitQuimica. B-[4-([1,1'-Biphenyl]-4-ylphenylaMino)phenyl]boronic acid.
-
MedChemExpress. [1,1'-Biphenyl]-4-ylboronic acid | Biochemical Reagent.
-
Sigma-Aldrich. 4-Aminophenylboronic acid 95 80460-73-7.
-
Sigma-Aldrich. 4-Biphenylboronic acid = 95.0 5122-94-1.
-
BLDpharm. (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid.
-
Gomes, P. A. C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4079.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.
-
Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates.
-
De Gruyter. (2018). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application.
-
ResearchGate. (2014). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 395.
-
Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4998.
-
Nature. (2022). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 12, 18889.
-
Labcompare. (4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid from Aladdin Scientific Corporation.
-
Boron Molecular. The Role of Boronic Acids in Advanced Pharmaceutical Intermediates.
-
Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem., 14, 2294–2303.
-
BenchChem. Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
-
PubChem. (4-(Aminomethyl)phenyl)boronic acid.
-
King-Pharm. B-[4-([1,1'-biphenyl]-4-ylphenylamino)phenyl]-Boronic acid [1084334-86-0].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. B-[4-([1,1'-Biphenyl]-4-ylphenylaMino)phenyl]boronic acid [cymitquimica.com]
- 3. 1084334-86-0|(4-([1,1'-Biphenyl]-4-yl(phenyl)amino)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. B-[4-([1,1’-biphenyl]-4-ylphenylamino)phenyl]-Boronic acid [1084334-86-0] | King-Pharm [king-pharm.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
